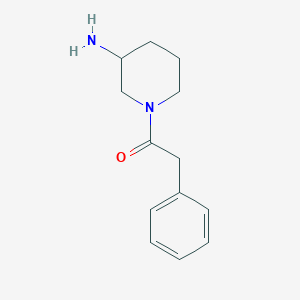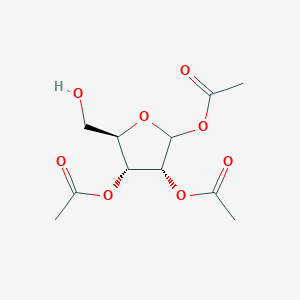
(3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate is a chemical compound with a complex structure that includes a tetrahydrofuran ring substituted with hydroxymethyl and acetate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate typically involves the acetylation of (3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of automated systems for the addition of reagents and temperature control can further enhance the yield and purity of the product.
化学反应分析
Types of Reactions
(3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The acetate groups can be reduced to form the corresponding alcohols.
Substitution: The acetate groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.
Major Products Formed
Oxidation: Formation of (3R,4R,5R)-5-(carboxymethyl)tetrahydrofuran-2,3,4-triyl triacetate.
Reduction: Formation of (3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
(3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a building block for biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate involves its interaction with specific molecular targets. The hydroxymethyl and acetate groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modify the activity of these targets, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
- (3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triol
- (3R,4R,5R)-5-(carboxymethyl)tetrahydrofuran-2,3,4-triyl triacetate
- (3R,4R,5R)-5-(halomethyl)tetrahydrofuran-2,3,4-triyl triacetate
Uniqueness
(3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C11H16O8 |
|---|---|
分子量 |
276.24 g/mol |
IUPAC 名称 |
[(2R,3R,4R)-4,5-diacetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H16O8/c1-5(13)16-9-8(4-12)19-11(18-7(3)15)10(9)17-6(2)14/h8-12H,4H2,1-3H3/t8-,9-,10-,11?/m1/s1 |
InChI 键 |
BGAWRLZKVIFLKK-QHPFDFDXSA-N |
手性 SMILES |
CC(=O)O[C@@H]1[C@H](OC([C@@H]1OC(=O)C)OC(=O)C)CO |
规范 SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)OC(=O)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


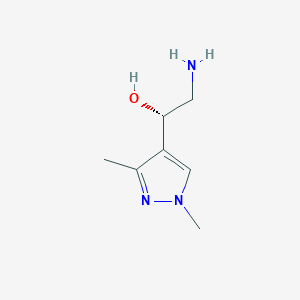
![2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol](/img/structure/B13078061.png)
![4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078077.png)
![4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078084.png)
![4'-Methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13078085.png)
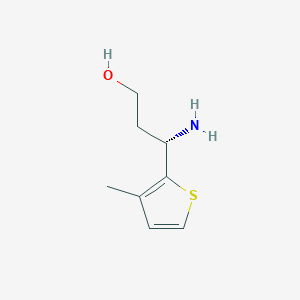
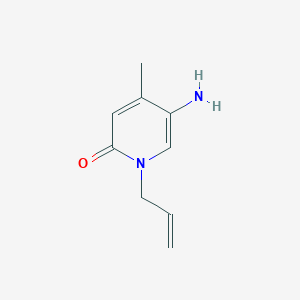
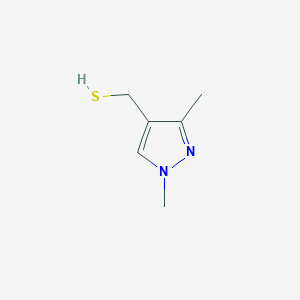
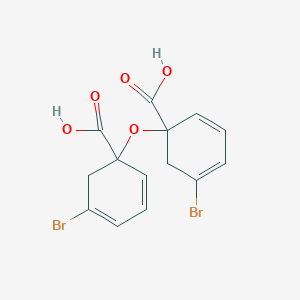

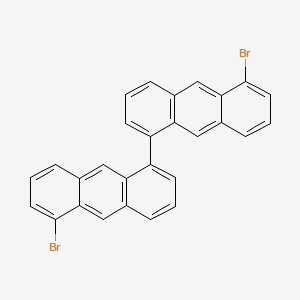
![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13078113.png)
![(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13078126.png)
